molecular formula C7H10ClNO3 B050965 Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride CAS No. 160938-84-1

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

Cat. No.: B050965
CAS No.: 160938-84-1
M. Wt: 191.61 g/mol
InChI Key: OJCCSWCSYOBPCO-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a furan derivative with significant biological and chemical properties The furan ring is a key structural component in many biologically active compounds, including pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride typically involves the reaction of methyl 5-(chloromethyl)furan-2-carboxylate with amines. For example, reacting methyl 5-(chloromethyl)furan-2-carboxylate with methylamine yields Methyl 5-(aminomethyl)furan-2-carboxylate . The reaction conditions often include the use of solvents like methanol and catalysts such as sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which can have different biological and chemical properties. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a range of amino-substituted furans .

Scientific Research Applications

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives such as:

Uniqueness

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and biological activity. The presence of both the amino and ester groups allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

methyl 5-(aminomethyl)furan-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h2-3H,4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCCSWCSYOBPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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